molecular formula C19H19N3O3 B6347493 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354922-33-0

4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347493
CAS No.: 1354922-33-0
M. Wt: 337.4 g/mol
InChI Key: AJJZVLXQOZAIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the aromatic rings, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents and strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(2,3-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This positional specificity can lead to distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-13-7-4-6-12(10-13)15-11-16(22-19(20)21-15)14-8-5-9-17(24-2)18(14)25-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZVLXQOZAIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.